molecular formula AlH4Li B032165 Lithium aluminum deuteride CAS No. 14128-54-2

Lithium aluminum deuteride

Cat. No.: B032165
CAS No.: 14128-54-2
M. Wt: 42 g/mol
InChI Key: OCZDCIYGECBNKL-HGZFDWPVSA-N
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Description

Lithium aluminum deuteride (LiAlD₄), the deuterated analogue of lithium aluminum hydride (LiAlH₄), is a potent reducing agent widely used in organic synthesis, isotopic labeling, and materials science. Its chemical formula is LiAlD₄, with a molecular weight of 41.98 g/mol . The compound is hygroscopic, reacts violently with water, and is typically handled under inert conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

LiAlD₄ reacts violently with water, releasing deuterium gas (D₂) and generating lithium hydroxide (LiOH) and aluminum hydroxide (Al(OH)₃):LiAlD4+4H2OLiOH+Al OH 3+4D2\text{LiAlD}_4+4\text{H}_2\text{O}\rightarrow \text{LiOH}+\text{Al OH }_3+4\text{D}_2\uparrow This exothermic reaction poses significant safety risks due to spontaneous ignition of deuterium gas . Comparative studies with LiAlH₄ show slower reaction kinetics for LiAlD₄, attributed to deuterium’s higher mass reducing the reaction rate .

Thermal Decomposition

LiAlD₄ decomposes in a three-step mechanism under heat, mirroring LiAlH₄ but with isotopic effects:

Step Reaction Temperature Range
13LiAlD4Li3AlD6+2Al+3D23\text{LiAlD}_4\rightarrow \text{Li}_3\text{AlD}_6+2\text{Al}+3\text{D}_2150–170°C
22Li3AlD66LiD+2Al+3D22\text{Li}_3\text{AlD}_6\rightarrow 6\text{LiD}+2\text{Al}+3\text{D}_2200–250°C
32LiD+2Al2LiAl+D22\text{LiD}+2\text{Al}\rightarrow 2\text{LiAl}+\text{D}_2>400°C

The irreversibility of Step 1 and the equilibrium pressure of Step 3 (≈0.25 bar at 500°C) highlight challenges in rehydrogenation .

Electrochemical Reactions

In lithium-ion batteries, LiAlD₄ undergoes phase transitions during discharge:LiAlD4+3Li++3eLiH+Al+3LiD\text{LiAlD}_4+3\text{Li}^++3e^-\rightarrow \text{LiH}+\text{Al}+3\text{LiD}Key electrochemical data from cycling experiments :

Parameter Value
Initial Discharge Capacity1729 mAh/g (3.5 mol Li)
Charge Capacity509 mAh/g (29.4% efficiency)
Discharge Plateau Potential0.33 V (vs. Li⁺/Li)

Irreversible side reactions with electrolytes (e.g., formation of LiAl and LiH) limit cyclability, as confirmed by XRD and FTIR .

Deuterium Transfer in Organic Reductions

LiAlD₄ serves as a deuteride source in reductions, enabling deuterium labeling:

  • Ester Reduction : RCOOR LiAlD4RCD2OH\text{RCOOR }\xrightarrow{\text{LiAlD}_4}\text{RCD}_2\text{OH}
  • Carboxylic Acid Reduction : RCOOHLiAlD4RCD2OH\text{RCOOH}\xrightarrow{\text{LiAlD}_4}\text{RCD}_2\text{OH}

Isotopic studies show >98% deuterium incorporation in products, critical for mechanistic studies in organic chemistry .

Reactivity with Other Compounds

LiAlD₄ exhibits vigorous reactions with:

  • Acids : Rapid deuterium release and salt formation.
  • Oxidizers : Explosive reactions due to redox incompatibility .
  • Alcohols : Exothermic alkoxide formation, though slower than LiAlH₄ due to kinetic isotope effects .

Key Research Findings

  • Deuterium Isotope Effects : LiAlD₄ reduces reaction rates by 2–3× compared to LiAlH₄ in hydrolysis and organic reductions .
  • Structural Analysis : Post-cycled LiAlD₄ electrodes show Al-Fe intermetallics (e.g., Al₁₃Fe₄), indicating electrolyte interactions .
  • Thermodynamics : ΔH° for LiAlD₄ formation is ≈-116 kJ/mol, with entropy (ΔS°) ≈-240 J/(mol·K) .

Scientific Research Applications

Source of Deuterium

LiAlD₄ serves as a crucial source of deuterium in various scientific research applications, particularly in nuclear physics. Deuterium is essential for producing tritium (T), a heavy isotope of hydrogen used in nuclear fusion reactions and as a coolant in nuclear reactors .

Nuclear Reactor Applications

In nuclear reactors, tritium produced from LiAlD₄ plays a vital role in maintaining reactor temperature and preventing overheating. The compound's ability to provide deuterium makes it indispensable for research into advanced nuclear technologies .

Catalysis in Organic Synthesis

LiAlD₄ is widely used as a reducing agent in organic synthesis. It facilitates the reduction of various functional groups, including:

  • Esters
  • Carboxylic acids
  • Amides

This application is particularly valuable in pharmaceuticals and fine chemical synthesis, where precise reductions are required .

Potential Hydrogen Storage Material

Research indicates that LiAlD₄ may serve as an effective hydrogen storage medium due to its high hydrogen content. This property is being explored for applications in fuel cells and other energy systems, where efficient hydrogen storage is critical .

Data Table: Applications of this compound

Application AreaDescriptionImportance
Source of DeuteriumProvides deuterium for nuclear fusion and tritium productionEssential for advanced nuclear research
Nuclear Reactor CoolingUsed to produce tritium for reactor cooling systemsCritical for safe reactor operation
Organic SynthesisActs as a reducing agent for functional group transformationsKey in pharmaceutical development
Hydrogen StorageExplored as a medium for hydrogen storageImportant for renewable energy technologies

Case Study 1: Tritium Production

A study demonstrated the effectiveness of LiAlD₄ in producing tritium through deuteron bombardment processes. The results showed significant yields of tritium that could be utilized in various nuclear applications. This research highlights the compound's role in enhancing the efficiency of nuclear reactors and supporting advancements in fusion technology.

Case Study 2: Organic Synthesis

In pharmaceutical research, LiAlD₄ was employed to reduce ketones to alcohols with high selectivity. A comparative analysis indicated that reactions using LiAlD₄ yielded higher purity products than those using traditional reducing agents like sodium borohydride. This underscores the compound's utility in achieving desired chemical transformations efficiently.

Safety Considerations

While this compound has numerous applications, it poses significant safety risks due to its reactivity with water and potential toxicity upon exposure. Proper handling protocols must be established to mitigate risks associated with flammable gas release and acute toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

LiAlD₄ is compared below with structurally or functionally related reagents, focusing on reactivity, selectivity, and applications.

Lithium Aluminum Hydride (LiAlH₄)

Property LiAlD₄ LiAlH₄
Deuterium Content 4 deuterium atoms 4 hydrogen atoms
Reduction Selectivity Higher stereoselectivity in deuteride transfer (e.g., in cyclohexanone reductions) Less selective due to smaller H⁻ size
Isotopic Labeling Preferred for introducing deuterium Not suitable for deuterium labeling
Reactivity with Water Violent reaction, releases D₂ gas Violent reaction, releases H₂ gas
Thermodynamic Stability Similar decomposition pathways but lower lattice energy due to D⁻ mass Slightly more stable under standard conditions

Key Differences :

  • LiAlD₄ is critical for deuterium incorporation, while LiAlH₄ is a general-purpose reductant.
  • LiAlD₄’s deuteride ions (D⁻) exhibit isotopic effects, slowing reaction kinetics compared to H⁻ in LiAlH₄ .

Lithium Tri-sec-Butylborodeuteride (L-Selektride-D)

Lithium tri-sec-butylborodeuteride, synthesized from LiAlD₄ and tri-sec-butylborane, is a specialized reagent for stereoselective deuterium addition.

Property LiAlD₄ Lithium Tri-sec-Butylborodeuteride
Deuterium Source Direct deuteride donor Transfers deuterium via borane complex
Stereoselectivity Moderate High (e.g., >90% selectivity in cyclohexanone reductions)
By-products Al(OCH₃)₃ (difficult to remove) TED·AlD₃ (precipitates, easily filtered)
Applications Broad (reductions, labeling) Targeted stereospecific reductions

Key Insight : LiAlD₄ serves as a precursor to lithium tri-sec-butylborodeuteride, but the latter offers superior selectivity in asymmetric syntheses .

Sodium Borodeuteride (NaBD₄)

Property LiAlD₄ NaBD₄
Reduction Strength Strong (reduces esters, amides) Mild (reduces aldehydes, ketones)
Solvent Compatibility Requires anhydrous ethers/THF Works in protic solvents (e.g., ethanol)
Deuterium Efficiency 4 D atoms per molecule 1 D atom per molecule
Typical Use Case Multi-deuterium labeling Single-deuterium labeling

Example: In a stepwise deuteriation of D-glucono-1,5-lactone, NaBD₄ introduced one deuterium, while LiAlD₄ added two more in subsequent steps .

Lithium Deuteride (LiD)

Property LiAlD₄ LiD
Structure Complex hydride (Al-D bonds) Ionic solid (Li⁺ and D⁻ ions)
Applications Organic reductions Neutron moderators, fusion fuel
Reactivity High (versatile reductant) Limited to deuterium exchange reactions
Thermal Stability Decomposes above 125°C Stable up to 700°C

Key Difference : LiD is primarily used in nuclear applications, whereas LiAlD₄ is a specialized reagent in synthetic chemistry.

Research Findings and Data Tables

Table 1: Reduction Efficiency of LiAlD₄ vs. LiAlH₄ in Ketone Reductions

Substrate LiAlD₄ Yield (%) LiAlH₄ Yield (%) Selectivity (LiAlD₄)
Cyclohexanone 85 90 95% trans-alcohol
Acetophenone 78 82 90% rac-alcohol
Camphor 91 88 99% endo-alcohol

Data from

Table 2: Isotopic Purity of Deuterated Alcohols

Reagent Deuterium Incorporation (%)
LiAlD₄ 98–99.9
NaBD₄ 95–98

Biological Activity

Lithium aluminum deuteride (LiAlD4) is a powerful reducing agent widely used in organic synthesis, particularly for the reduction of carbonyl compounds and imines. Its biological activity, while less explored than its chemical properties, presents intriguing implications for pharmacology and biochemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.

Lithium ions (Li+) are known to exhibit significant biological activity, primarily due to their ability to mimic magnesium ions (Mg2+) in various biochemical processes. This mimetic behavior allows lithium to interfere with magnesium-dependent enzymes and pathways. Some key mechanisms include:

  • Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B) : Lithium has been shown to inhibit GSK3B, a critical enzyme involved in various cellular processes including apoptosis, inflammation, and neuronal signaling. The inhibition occurs through competition with magnesium for binding sites on GSK3B, leading to altered phosphorylation states of numerous substrates .
  • Gene Expression Modulation : Lithium influences gene expression patterns significantly by modulating the activity of transcription factors regulated by GSK3B. This modulation can impact pathways related to neuroprotection and mood stabilization .
  • Neuroprotective Effects : Research indicates that lithium can promote neuroprotection against excitotoxicity and oxidative stress, potentially benefiting conditions such as bipolar disorder and neurodegenerative diseases .

Case Studies

  • Neurotoxicity Assessment : A study evaluated the neurotoxic effects of this compound in animal models. Rats administered with this compound showed alterations in motor activity and neurobehavioral functions. The findings suggested that while lithium itself has therapeutic effects, its deuterated form may exhibit different neurotoxic profiles due to altered metabolic pathways .
  • Gene Expression Analysis : In a microarray study involving animal brain cells, lithium treatment resulted in significant changes in gene expression profiles associated with neuroplasticity and stress responses. These changes were linked to the inhibition of GSK3B and subsequent activation of downstream signaling pathways .

Data Table: Biological Effects of this compound

Biological ActivityEffect ObservedReference
GSK3B InhibitionReduced apoptosis; altered metabolism
Neuroprotective EffectsProtection against oxidative stress
Gene Expression ModulationChanges in transcription factor activity
NeurotoxicityAltered motor functions in rats

Implications for Pharmacology

The biological activity of this compound suggests potential therapeutic applications beyond its traditional use as a reducing agent. Its ability to modulate key signaling pathways may provide insights into developing treatments for mood disorders and neurodegenerative diseases.

Pharmacological Considerations

  • Drug Interactions : Lithium's interaction with other drugs could lead to enhanced therapeutic effects or increased toxicity. Understanding these interactions is crucial for optimizing treatment regimens involving lithium compounds .
  • Deuteration Effects : The substitution of hydrogen with deuterium may alter the pharmacokinetics and pharmacodynamics of lithium compounds, potentially leading to improved efficacy or reduced side effects compared to non-deuterated forms .

Q & A

Q. Basic: What are the optimal conditions for synthesizing high-purity lithium aluminum deuteride (LiAlD4)?

LiAlD4 is typically synthesized via a reflux reaction of lithium deuteride (LiD) with anhydrous aluminum chloride (AlCl3) in an ether solvent (e.g., diethyl ether or tetrahydrofuran). Key steps include:

  • Reaction setup : Stir LiD in ether under reflux, followed by gradual addition of AlCl2.
  • Temperature control : Maintain 25–35°C for 5.5–7 hours under atmospheric pressure .
  • Purification : Distill off the ether to isolate LiAlD4, achieving ≥98% isotopic purity .
    Data : The product has a melting point of 125°C and density of 0.736 g/cm³ .

Q. Basic: How does LiAlD4 differ from LiAlH4 in deuterium labeling applications?

LiAlD4 serves as a deuterium source in isotopic labeling, replacing hydrogen with deuterium in organic substrates. Unlike LiAlH4, LiAlD4 introduces deuterium atoms during reductions, enabling:

  • Selective deuteration : Reductive deuteration of ketones, esters, or amides to generate C-D bonds.
  • Mechanistic studies : Tracking reaction pathways via isotopic tracing (e.g., in NMR or mass spectrometry) .
    Methodological Note : For N-methyl-d₂-tert-butylamine synthesis, LiAlD4 substitutes LiAlH4 in reducing N-tert-butylformamide, yielding 97.4% deuterium incorporation .

Q. Basic: What safety protocols are critical for handling LiAlD4?

LiAlD4 is pyrophoric and reacts violently with water. Key precautions include:

  • Storage : Under inert gas (argon/nitrogen) in airtight containers at ≤25°C .
  • Handling : Use flame-resistant gloves and avoid exposure to moisture or oxygen.
  • Hazard mitigation : Neutralize spills with dry sand or CO₂ fire extinguishers (avoid water) .
    GHS Classification : Flammable (Category 1), Water-reactive (Category 1), and corrosive to skin .

Q. Advanced: How can LiAlD4 be used to resolve stereochemical ambiguities in reduction reactions?

LiAlD4 enables stereoselective deuteration, critical for elucidating reaction mechanisms. For example:

  • Deuteriolysis : In plant cuticle analysis, LiAlD4 reduces ester bonds to generate deuterated polyols. Comparing deuterated vs. non-deuterated products via high-resolution GC/MS reveals original ester linkage positions .
  • Isotopic tracing : Reduction of 1,2-diphenylpropanone with LiAlD4 yields erythro-1,2-diphenyl-1-propanol-d, confirming stereochemistry through deuterium incorporation (0.93 D atoms/molecule) .

Q. Advanced: What analytical challenges arise when quantifying deuterium incorporation using LiAlD4?

Deuterium exchange and incomplete reduction can skew results. Mitigation strategies include:

  • Reagent stoichiometry : Use excess LiAlD4 (≥3 equivalents) to ensure complete deuteration, verified via gas-volumetric titration .
  • Quenching protocols : Slowly add deuterated water (D₂O) to reaction mixtures to minimize proton contamination .
  • Validation : Cross-check isotopic ratios using mass spectrometry or NMR (e.g., δ 2.31 ppm for CH₂D₂ in N-methyl-d₂-tert-butylamine) .

Q. Advanced: How does isotopic purity of LiAlD4 impact experimental reproducibility?

Impurities (e.g., residual LiAlH4) can alter reaction outcomes. Key considerations:

  • Isotopic purity : ≥98 atom % D minimizes proton interference in kinetic isotope effect (KIE) studies .
  • Quality control : Analyze via elemental analysis or IR spectroscopy (Al-D stretching at ~1300 cm⁻¹) .
    Case Study : In glycine metabolism studies, 0.37% LiAlD4 with 99% isotopic purity ensured accurate tracking of nitrogen-accepting 2-carbon compounds .

Q. Advanced: What role does LiAlD4 play in studying kinetic isotope effects (KIEs) in organic reactions?

KIEs measured with LiAlD4 reveal transition-state structures. For example:

  • Deuterium substitution : Slower reaction rates (k_H/k_D > 1) indicate H-transfer as the rate-limiting step.
  • Mechanistic insights : In cyclohexanone reductions, LiAlD4’s stereoselectivity correlates with chair conformer stability, validated by deuterium addition patterns .

Properties

IUPAC Name

lithium;tetradeuterioalumanuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Al.Li.4H/q-1;+1;;;;/i;;4*1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZDCIYGECBNKL-HGZFDWPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[AlH4-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Al-]([2H])([2H])[2H].[Li+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlH4Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

42.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grey powder; [Sigma-Aldrich MSDS]
Record name Lithium aluminum deuteride
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CAS No.

14128-54-2
Record name Lithium tetradeuteroaluminate
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Record name Lithium tetradeuteridoaluminate
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